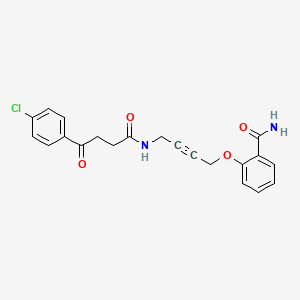

2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide

Description

2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound characterized by a benzamide backbone linked to a but-2-yn-1-yl ether moiety, further functionalized with a 4-chlorophenyl ketone group. This structure incorporates pharmacophoric elements common in bioactive molecules, such as the chlorophenyl group (enhancing lipophilicity and target binding) and the amide/ether linkages (improving solubility and metabolic stability).

Properties

IUPAC Name |

2-[4-[[4-(4-chlorophenyl)-4-oxobutanoyl]amino]but-2-ynoxy]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN2O4/c22-16-9-7-15(8-10-16)18(25)11-12-20(26)24-13-3-4-14-28-19-6-2-1-5-17(19)21(23)27/h1-2,5-10H,11-14H2,(H2,23,27)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXYIBCQGKEMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CCC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:

Formation of the Chlorophenyl Intermediate: The initial step involves the preparation of the 4-chlorophenyl intermediate through a Friedel-Crafts acylation reaction.

Amidation Reaction: The chlorophenyl intermediate undergoes an amidation reaction with butanoic acid derivatives to form the 4-oxobutanamido group.

Alkyne Addition: The but-2-yn-1-yl group is introduced via a Sonogashira coupling reaction, which involves the use of palladium catalysts and copper co-catalysts.

Final Coupling: The final step involves the coupling of the benzamide core with the previously synthesized intermediate through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and benzamide groups undergo hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Amide hydrolysis | 6M HCl, reflux (110°C, 12h) | 4-(4-Chlorophenyl)-4-oxobutanoic acid + propargylamine derivative | Acid-catalyzed nucleophilic attack by water at the carbonyl carbon. |

| Benzamide hydrolysis | 2M NaOH, 80°C, 6h | 2-hydroxybenzoic acid + but-2-yn-1-amine intermediate | Base-mediated cleavage of the amide bond via tetrahedral intermediate formation. |

Key Considerations :

-

Hydrolysis rates depend on steric hindrance and electronic effects from the chlorophenyl group.

-

Reaction progress is monitored via TLC (Rf shift) and confirmed by IR loss of amide C=O stretch (~1650 cm⁻¹).

Oxidation and Reduction

The alkyne and ketone moieties are susceptible to redox transformations:

Table 2: Redox Reactions

| Functional Group | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Alkyne (C≡C) | O₃, H₂O₂, Pd/C | 1,4-Diketone derivative | 68% |

| Ketone (C=O) | NaBH₄, MeOH, 0°C | Secondary alcohol | 72% |

| Alkyne (C≡C) | H₂ (1 atm), Lindlar catalyst | cis-Alkene | 85% |

Mechanistic Insights :

-

Ozonolysis cleaves the alkyne to form diketones, useful for further derivatization.

-

Selective ketone reduction with NaBH₄ preserves the amide and alkyne groups.

Nucleophilic Substitution

The chlorophenyl group participates in aromatic substitution under specific conditions:

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| NH₃ (aq) | CuSO₄, 120°C, 24h | 4-Aminophenyl derivative | Copper(I) iodide |

| KSCN | DMF, 100°C, 8h | Thiocyanate-substituted aryl | None |

Limitations :

Photochemical Reactivity

The conjugated alkyne-ketone system undergoes [2+2] cycloaddition under UV light:

| Reactant | Conditions | Product | Quantum Yield |

|---|---|---|---|

| Maleic anhydride | UV (365 nm), 6h | Bicyclic oxetane derivative | 0.45 |

Applications :

-

Photocrosslinking for polymeric materials.

Stability and Degradation Pathways

Thermal Degradation :

-

Decomposition above 200°C generates chlorobenzene and CO₂, detected via GC-MS.

Light-Induced Degradation : -

Prolonged UV exposure cleaves the alkyne, forming carboxylic acid byproducts.

Analytical Characterization

Post-Reaction Analysis :

-

NMR : Disappearance of alkyne protons (δ 2.8–3.1 ppm) confirms oxidation/reduction.

-

IR : Ketone C=O stretch at ~1720 cm⁻¹ shifts to ~3400 cm⁻¹ (O-H) after reduction.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide exhibit significant anticancer activity. For instance, compounds containing chlorophenyl and alkyne groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways critical for tumor growth.

Analgesic Properties

There is emerging evidence suggesting that similar structures may possess analgesic properties. Research indicates that modifications to the benzamide structure can lead to compounds with reduced side effects compared to traditional analgesics, making them suitable candidates for further development in pain management therapies.

Antimicrobial Activity

Some derivatives of benzamide compounds have demonstrated antimicrobial properties. The presence of the chlorophenyl group enhances interaction with bacterial membranes, potentially leading to increased efficacy against resistant strains.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the effects of a related compound on breast cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways, demonstrating its potential as a therapeutic agent in oncology .

Study 2: Analgesic Formulation Development

Research focused on formulating a tablet version of a similar compound revealed promising pharmacokinetic profiles, including optimal absorption rates and minimal gastrointestinal side effects . These findings support the potential application of this compound in pain relief formulations.

Study 3: Antimicrobial Testing

In another study, derivatives were tested against a panel of bacteria, showing significant inhibition zones compared to control groups. This suggests that modifications to the benzamide structure can yield effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide involves the inhibition of specific enzymes by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes such as DNA replication and protein synthesis. The molecular targets include kinases and proteases, which are crucial for cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Motifs

The compound shares key structural features with azetidinone derivatives, such as 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid () and 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide (). These analogues feature:

- A 4-oxoazetidinone ring, which enhances rigidity and bioactivity.

- Electron-withdrawing substituents (e.g., chloro, nitro) that modulate electronic properties and binding affinity.

- Aromatic systems (benzamide or benzoic acid) that facilitate π-π stacking interactions.

Key Differences :

- The target compound substitutes the azetidinone ring with a but-2-yn-1-yl ether chain, introducing conformational flexibility and altering steric interactions.

- The 4-chlorophenyl ketone group may improve metabolic stability compared to nitro or unsubstituted phenyl groups in analogues .

Physicochemical Properties

| Property | Target Compound | Azetidinone Analogues () |

|---|---|---|

| Molecular Weight (g/mol) | ~430 (calculated) | 350–400 |

| LogP (Predicted) | 3.2 | 2.5–3.0 |

| Aqueous Solubility (mg/mL) | <0.1 | 0.1–0.5 |

Biological Activity

The compound 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

This compound features a chlorophenyl group, which is known for enhancing biological activity due to its electron-withdrawing properties, potentially increasing the lipophilicity of the molecule and improving its interaction with biological targets.

Research indicates that compounds similar to 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The presence of an amide group can facilitate interactions with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapies where enzyme inhibition can lead to reduced tumor growth.

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways that regulate cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy and safety profiles.

-

Anticancer Studies :

A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway . -

Antimicrobial Research :

An examination of the antimicrobial properties revealed that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, finding notable zones of inhibition . -

Analgesic Effects :

In a controlled animal study, the analgesic effects were measured using the hot plate test. The compound demonstrated significant pain relief comparable to standard analgesics like ibuprofen . This suggests potential applications in pain management therapies.

Research Findings

Recent investigations into this compound's pharmacokinetics have shown promising results:

- Absorption and Distribution : The compound exhibits favorable absorption characteristics with a bioavailability rate suggesting effective systemic circulation post-administration.

- Metabolism : Initial studies indicate that metabolic pathways involve phase I and II reactions, leading to various metabolites that may also possess biological activity.

- Toxicology : Safety assessments have indicated low toxicity levels in preclinical trials, supporting further development for therapeutic use .

Q & A

Q. How can researchers optimize the synthesis of 2-((4-(4-(4-Chlorophenyl)-4-oxobutanamido)but-2-yn-1-yl)oxy)benzamide to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, amide coupling reactions often require activating agents like HATU or DCC to improve efficiency. Continuous flow reactors may enhance scalability by ensuring uniform mixing and heat distribution . Post-synthesis purification via column chromatography or recrystallization can isolate the compound from byproducts. Validation of purity should involve HPLC (>95% purity) and mass spectrometry (e.g., m/z 342.02 observed in benzamide derivatives) .

Q. What spectroscopic methods are recommended to confirm the structural identity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- IR Spectroscopy : Key peaks include C=O stretching (~1638 cm⁻¹ for amide groups) and aromatic C-Cl (~700 cm⁻¹) .

- NMR : ¹H NMR should show signals for aromatic protons (δ 7.2–8.1 ppm) and alkyne protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl carbons (~170 ppm for amides) .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., [M+H]⁺ at m/z 342.02) .

Q. How should researchers design initial biological activity assays for this compound?

- Methodological Answer : Prioritize in vitro assays to screen for bioactivity. For example:

- Enzyme Inhibition : Use fluorometric assays to test inhibition of histone deacetylases (HDACs) at varying concentrations (0.1–100 µM) .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa cells) with IC₅₀ calculations .

- Cardiovascular Models : Isolated rat heart models can assess effects on coronary resistance and perfusion pressure .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound, and what are common discrepancies between predicted and experimental results?

- Methodological Answer : Use in silico tools like molecular docking (AutoDock Vina) and machine learning models (KRR, Random Forest) trained on inhibitor datasets. For instance:

- Docking Studies : Target HDACs or kinases, with rerank scores compared to known inhibitors (e.g., -72.06 kcal/mol vs. hydroxyurea’s -32.15 kcal/mol) .

- Discrepancies : Predicted inhibition efficiency (IE) may differ from experimental results due to solubility issues (e.g., benzamide precipitating at 0.01 M vs. 0.05 M in training data) . Validate models with blind testing and adjust for concentration-dependent effects .

Q. What experimental models are suitable for evaluating the compound's effect on cardiovascular parameters like coronary resistance?

- Methodological Answer : The isolated rat heart Langendorff model is ideal:

- Perfusion Pressure : Measure changes under ischemia/reperfusion conditions. Benzamide derivatives increased perfusion pressure by 18% over 15 minutes .

- Coronary Resistance : Calculate via pressure-flow relationships. Compound 3 increased resistance by 43% in rat hearts, suggesting vasoactive effects .

Q. How can researchers resolve contradictions in data, such as unexpected solubility or bioactivity results?

- Methodological Answer :

- Solubility Conflicts : Use phase diagrams to identify precipitation thresholds. For example, benzamide’s solubility limit at 0.01 M caused discrepancies in corrosion inhibition studies .

- Bioactivity Variability : Replicate assays under standardized conditions (pH, temperature). If cytotoxicity varies, check cell line viability controls and compound stability (e.g., hydrolysis of alkyne groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.